Sephin1

Vue d'ensemble

Description

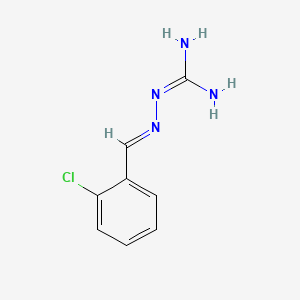

Sephin1 is a small molecule that is a derivative of guanabenz . It is known to inhibit the dephosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), thereby potentially enhancing the integrated stress response (ISR), an adaptive mechanism against various cellular stresses, such as the accumulation of misfolded proteins . This makes it a promising therapeutic tool, especially since it provides neuroprotection without adverse effects on the α2-adrenergic system .

Chemical Reactions Analysis

Sephin1 is known to inhibit the dephosphorylation of eIF2α . This action prolongs the integrated stress response, which is initiated by the phosphorylation of eIF2α to diminish global protein translation and selectively allow for the synthesis of protective proteins . The exact chemical reactions involving Sephin1 are not detailed in the available resources.

Applications De Recherche Scientifique

1. Neuroprotection against Excitotoxicity

- Summary of Application: Sephin1, a derivative of guanabenz, inhibits the dephosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which may enhance the integrated stress response (ISR), an adaptive mechanism against different cellular stresses, such as accumulation of misfolded proteins . This property of Sephin1 is used to protect neurons against excitotoxicity .

- Methods of Application: The effects of Sephin1 on N-methyl-D-aspartic acid (NMDA) receptor signaling were studied, which may modulate the ISR and contribute to excitotoxic neuronal loss in several neurodegenerative conditions .

- Results or Outcomes: Sephin1 completely blocked NMDA-induced neuronal death and was ineffective against AMPA-induced excitotoxicity . Both guanabenz and Sephin1 partially but significantly reduced NMDA-induced cytosolic Ca 2+ increase, leading to a complete inhibition of subsequent calpain activation .

2. Reduction of Prion Infection

- Summary of Application: Sephin1 has been used in the field of prion biology to reduce PrP Sc levels in prion-infected cells .

- Methods of Application: Prion-infected cells were treated with Sephin1 for a period of 7 days .

- Results or Outcomes: Prolonged treatment with Sephin1 reduced PrP Sc to undetectable levels .

3. Protection Against Excitotoxicity

- Summary of Application: Sephin1, a derivative of guanabenz, inhibits the dephosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which may enhance the integrated stress response (ISR), an adaptive mechanism against different cellular stresses, such as accumulation of misfolded proteins . This property of Sephin1 is used to protect neurons against excitotoxicity .

- Methods of Application: The effects of Sephin1 on N-methyl-D-aspartic acid (NMDA) receptor signaling were studied, which may modulate the ISR and contribute to excitotoxic neuronal loss in several neurodegenerative conditions .

- Results or Outcomes: Sephin1 completely blocked NMDA-induced neuronal death and was ineffective against AMPA-induced excitotoxicity . Both guanabenz and Sephin1 partially but significantly reduced NMDA-induced cytosolic Ca 2+ increase, leading to a complete inhibition of subsequent calpain activation .

4. Therapeutic for Multiple Sclerosis

- Summary of Application: Sephin1 has been used in the field of neurology as a promising therapeutic for multiple sclerosis . The integrated stress response, which is an innate cellular protective signaling pathway, reduces the cytotoxic impact of inflammation on oligodendrocytes .

- Methods of Application: The effectiveness of Sephin1 in shielding oligodendrocytes against inflammatory stress was tested using a mouse model of multiple sclerosis, experimental autoimmune encephalomyelitis .

- Results or Outcomes: Sephin1 delayed the onset of clinical symptoms, which correlated with a prolonged integrated stress response, reduced oligodendrocyte and axon loss, as well as diminished T cell presence in the CNS .

5. Treatment of Charcot-Marie-Tooth Disease

- Summary of Application: Sephin1 has been used in the field of neurology as a potential treatment for Charcot-Marie-Tooth disease . The integrated stress response, which is an innate cellular protective signaling pathway, reduces the cytotoxic impact of inflammation on Schwann cells .

- Methods of Application: The effectiveness of Sephin1 in shielding Schwann cells against inflammatory stress was tested using a mouse model of Charcot-Marie-Tooth disease .

- Results or Outcomes: Sephin1 delayed the onset of clinical symptoms, which correlated with a prolonged integrated stress response, reduced Schwann cell and axon loss, as well as diminished T cell presence in the peripheral nervous system .

6. Treatment of Amyotrophic Lateral Sclerosis

- Summary of Application: Sephin1 has been used in the field of neurology as a potential treatment for amyotrophic lateral sclerosis . The integrated stress response, which is an innate cellular protective signaling pathway, reduces the cytotoxic impact of inflammation on motor neurons .

- Methods of Application: The effectiveness of Sephin1 in shielding motor neurons against inflammatory stress was tested using a mouse model of amyotrophic lateral sclerosis .

- Results or Outcomes: Sephin1 delayed the onset of clinical symptoms, which correlated with a prolonged integrated stress response, reduced motor neuron and axon loss, as well as diminished T cell presence in the central nervous system .

Orientations Futures

Sephin1 is considered a promising therapeutic tool, particularly for conditions like multiple sclerosis . It has been shown to protect cells against CNS inflammation and delay disease progression in a mouse model of multiple sclerosis . Future research may focus on further exploring the therapeutic potential of Sephin1 in various diseases, particularly those associated with cellular stress and inflammation.

Propriétés

IUPAC Name |

2-[(E)-(2-chlorophenyl)methylideneamino]guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN4/c9-7-4-2-1-3-6(7)5-12-13-8(10)11/h1-5H,(H4,10,11,13)/b12-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDWJALXSRRSUHR-LFYBBSHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NN=C(N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N/N=C(N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24783356 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Sephin1 | |

CAS RN |

951441-04-6, 13098-73-2 | |

| Record name | IFB-088 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0951441046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Icerguastat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16932 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NSC65390 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65390 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ICERGUASTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9M998304JB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

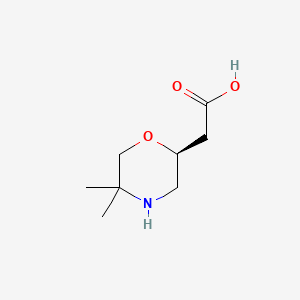

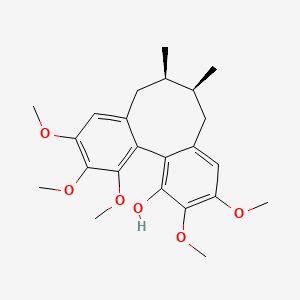

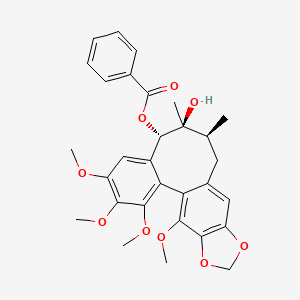

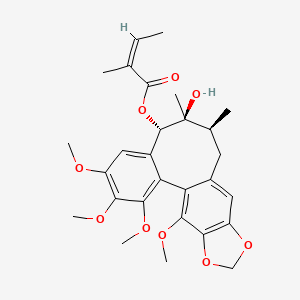

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Furan-2-yl)-7-(3-(4-methoxyphenyl)propyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine](/img/structure/B1681541.png)

![[4-(13-Chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]-(1-oxido-2H-pyridin-4-yl)methanone](/img/structure/B1681542.png)

![2-(1-Acetyl-4-piperidinyl)-1-[(2S)-4-[bis(4-chlorophenyl)methyl]-2-(1,1-dimethylethyl)-1-piperazinyl]-ethanone](/img/structure/B1681543.png)

![(41S,6aS,6a1R,14aS)-6,6a,13,14-tetrahydro-3H,41H,5H-6a1,14a-ethano[1,3]dioxolo[4',5':5,6]indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridin-13-ol](/img/structure/B1681559.png)